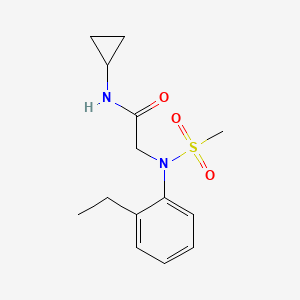
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP-7930, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CGP-7930 belongs to the class of glycine receptor antagonists, which are known to modulate the activity of the glycine receptor in the central nervous system.
Wirkmechanismus
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a competitive antagonist of the glycine receptor, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The glycine receptor is involved in the regulation of inhibitory neurotransmission and plays a crucial role in the modulation of neuronal excitability. By blocking the glycine receptor, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide reduces the inhibitory tone in the central nervous system, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is thought to contribute to its anxiolytic and antipsychotic effects. Additionally, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the amplitude and frequency of spontaneous inhibitory postsynaptic currents in the hippocampus, which is thought to contribute to its anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its high selectivity for the glycine receptor, which makes it a useful tool for studying the role of the glycine receptor in various neurological disorders. Additionally, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively low potency, which may limit its usefulness in certain experimental paradigms.
Zukünftige Richtungen
There are several future directions for the study of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of focus is the development of more potent glycine receptor antagonists that can be used to study the role of the glycine receptor in various neurological disorders. Additionally, there is a need for further investigation into the potential therapeutic applications of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide, particularly in the treatment of schizophrenia and neuropathic pain. Finally, there is a need for further studies to elucidate the mechanisms underlying the biochemical and physiological effects of N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Synthesemethoden
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide can be synthesized using a multistep process that involves the reaction of cyclopropylamine with 2-ethylbenzoyl chloride to form N-cyclopropyl-2-ethylbenzamide. This intermediate is then reacted with methylsulfonyl chloride to form N-cyclopropyl-N-(2-ethylphenyl)-N-(methylsulfonyl)glycinamide. The final step involves the reaction of this intermediate with 1,3-dicyclohexylcarbodiimide to form N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Wissenschaftliche Forschungsanwendungen
N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, anticonvulsant, and analgesic effects in animal models. Additionally, N~1~-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been investigated for its potential use in the treatment of schizophrenia and neuropathic pain.
Eigenschaften
IUPAC Name |
N-cyclopropyl-2-(2-ethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-11-6-4-5-7-13(11)16(20(2,18)19)10-14(17)15-12-8-9-12/h4-7,12H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFARVRCNAYKCKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N(CC(=O)NC2CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

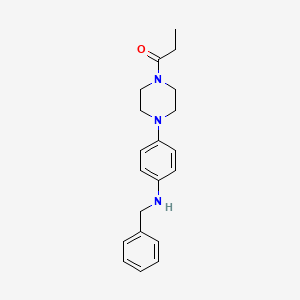
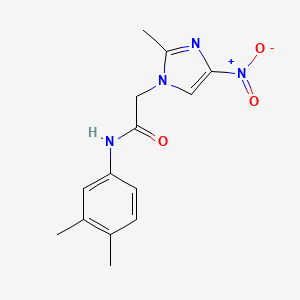
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5809585.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)
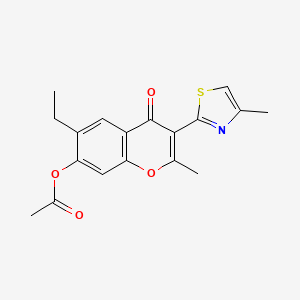
![4-[(diaminomethylene)carbonohydrazonoyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B5809622.png)
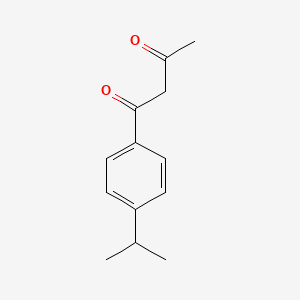

![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]nicotinohydrazide](/img/structure/B5809632.png)
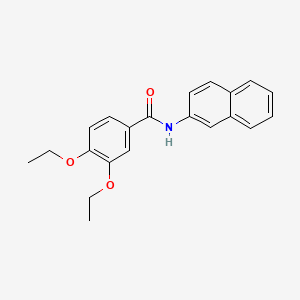
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B5809641.png)
![5-[(1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5809649.png)
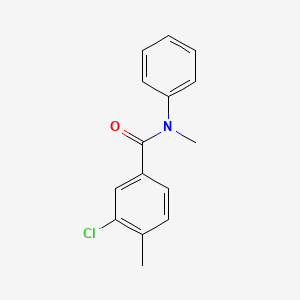
![1-(3,4-dichlorophenyl)-4-[3-(2-furyl)-2-propen-1-ylidene]-3,5-pyrazolidinedione](/img/structure/B5809673.png)